molecular formula C17H15ClN2O B13917799 6-Chloro-3-dimethylamino-4-phenyl-quinolin-2-ol CAS No. 51101-10-1

6-Chloro-3-dimethylamino-4-phenyl-quinolin-2-ol

Cat. No.: B13917799
CAS No.: 51101-10-1
M. Wt: 298.8 g/mol
InChI Key: VJKRHGZPBZSGLO-UHFFFAOYSA-N
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Description

6-Chloro-3-(dimethylamino)-4-phenyl-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a chlorine atom at the 6th position, a dimethylamino group at the 3rd position, and a phenyl group at the 4th position on the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(dimethylamino)-4-phenyl-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-4-phenylquinolin-2(1H)-one with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(dimethylamino)-4-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-(dimethylamino)-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)-1H-2-benzopyran-1-one
  • 6-Chloro-2-(5-chloro-1-methyl-1H-imidazol-2-yl)-1-benzopyran-4-one
  • 7-Chloro-3-methyl-4H-1-benzopyran-4-one

Uniqueness

6-Chloro-3-(dimethylamino)-4-phenyl-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various synthetic and medicinal applications .

Properties

CAS No.

51101-10-1

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

6-chloro-3-(dimethylamino)-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C17H15ClN2O/c1-20(2)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-17(16)21/h3-10H,1-2H3,(H,19,21)

InChI Key

VJKRHGZPBZSGLO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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